molecular formula C10H18 B12524841 2,3,5-Trimethylbicyclo[2.2.1]heptane CAS No. 681272-35-5

2,3,5-Trimethylbicyclo[2.2.1]heptane

Cat. No.: B12524841
CAS No.: 681272-35-5
M. Wt: 138.25 g/mol
InChI Key: LFFRHZAGVMODPV-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbicyclo[2.2.1]heptane is a saturated bicyclic hydrocarbon of significant interest in organic and materials science research. With a molecular formula of C10H18, it belongs to a class of structurally rigid, aliphatic compounds known for their sterically crowded chiral environment . Such bicyclic scaffolds are widely recognized as valuable building blocks and chiral auxiliaries in the enantioselective synthesis of complex molecules . Researchers utilize this and related trimethyl-substituted bicyclo[2.2.1]heptane derivatives as key intermediates in method development and in the creation of specialized materials . While specific logistical data for this exact isomer is limited in public sources, its structural relatives are documented in scientific literature and patents, indicating applications in areas such as lubricants and traction fluids . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound using appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

681272-35-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2,3,5-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C10H18/c1-6-4-9-5-10(6)8(3)7(9)2/h6-10H,4-5H2,1-3H3

InChI Key

LFFRHZAGVMODPV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC1C(C2C)C

Origin of Product

United States

Detailed Structural and Stereochemical Characterization of 2,3,5 Trimethylbicyclo 2.2.1 Heptane

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

The definitive identification and stereochemical assignment of a molecule like 2,3,5-trimethylbicyclo[2.2.1]heptane would rely on a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a complex, non-symmetric molecule like this compound, a series of 2D NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the compound's stereochemistry.

Correlation Spectroscopy (COSY, TOCSY) for Proton Connectivity

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sigmaaldrich.com Cross-peaks in a COSY spectrum would reveal the connectivity between protons on the bicyclic framework and the methyl groups. For instance, it would show correlations between the protons at C2, C3, and their adjacent methine or methylene (B1212753) protons on the ring.

TOCSY (Total Correlation Spectroscopy): This technique extends the correlations beyond directly coupled protons to reveal entire spin systems. sigmaaldrich.com For this compound, a TOCSY experiment would be invaluable for identifying all the protons belonging to the contiguous bicyclic framework, helping to differentiate them from the isolated methyl singlets.

Heteronuclear Correlation Spectroscopy (HSQC, HMBC) for Carbon-Proton Relationships

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.govnih.gov This would allow for the unambiguous assignment of each carbon atom in the bicyclo[2.2.1]heptane skeleton that bears a proton. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Coherence): This experiment reveals correlations between protons and carbons that are two or three bonds apart. nih.govnih.gov This is crucial for identifying quaternary carbons (like the bridgehead carbons, depending on the exact isomer) and for piecing together the carbon skeleton. For example, correlations from the methyl protons to the carbon atoms of the bicyclic ring would confirm their attachment points at C2, C3, and C5.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment and Conformational Analysis

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this compound, NOESY is the definitive method for determining the stereochemistry (i.e., the endo or exo orientation of the methyl substituents). For instance, a spatial correlation between the protons of the C5-methyl group and specific protons on the bicyclic ring would establish its orientation relative to the other substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₈), HRMS would confirm this formula, distinguishing it from other compounds with the same nominal mass.

The mass spectrum would also display a characteristic fragmentation pattern. Saturated bicyclic alkanes typically undergo fragmentation through cleavage of C-C bonds within the ring structure. Common fragmentation pathways for bicyclo[2.2.1]heptane systems can involve the loss of methyl (CH₃) or ethyl (C₂H₅) radicals, leading to characteristic fragment ions. acs.orgnist.gov Analysis of these fragments would provide further corroboration of the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. jofamericanscience.orgsid.ir For a saturated alkane like this compound, the spectra would be dominated by:

C-H stretching vibrations: Typically observed in the 2850-3000 cm⁻¹ region.

C-H bending vibrations: Found in the 1350-1480 cm⁻¹ region.

C-C stretching and bending vibrations (fingerprint region): The complex pattern of absorptions below 1500 cm⁻¹ would be unique to the specific structure and stereochemistry of the molecule, serving as a "fingerprint" for its identification when compared against a known standard. jofamericanscience.orgsid.ir

X-Ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For a chiral molecule such as this compound, this method can provide precise information on bond lengths, bond angles, and the absolute configuration of its stereocenters.

For derivatives of the bicyclo[2.2.1]heptane skeleton, bond lengths and angles are influenced by the inherent strain of the bridged ring system. researchgate.net In the case of (1R,4S)-(-)-3,3-Ethylenedioxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, a camphor-derived compound, X-ray analysis revealed C-C bond lengths that deviate from the standard 1.54 Å, with some bonds being shorter and others longer due to the rigid bicyclic framework. researchgate.net Similar deviations would be expected for this compound.

The determination of the absolute configuration is a crucial aspect for chiral molecules. When a compound is synthesized from a starting material of known chirality, such as (+)-camphor, the absolute configuration of the resulting product can often be inferred and then confirmed by X-ray crystallography. sci-hub.se For instance, the structure of (Е)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N′-((1S,4R)-1,7,7-trimethyl-bicyclo[2.2.1]heptane-2-ylidene)propane hydrazide, derived from D-camphor, was determined, and its crystallization in a non-centrosymmetric space group (P21) was consistent with its chiral nature. sci-hub.se Should a crystal structure of an enantiomerically pure sample of this compound be obtained, anomalous dispersion techniques in X-ray diffraction could be used to determine its absolute configuration without prior knowledge.

A summary of crystallographic data for a related trimethylbicyclo[2.2.1]heptane derivative is presented in the table below to illustrate the type of information obtained from such an analysis.

Compound Formula Crystal System Space Group Cell Dimensions (Å) Ref.
(1R,4S)-(-)-3,3-Ethylenedioxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-oneC₁₂H₁₈O₃OrthorhombicP222a = 7.2169, b = 11.8122, c = 13.2986 researchgate.net

Chromatographic Methods for Isomeric Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of isomers and the assessment of purity of organic compounds like this compound. Due to the potential for multiple stereoisomers (diastereomers and enantiomers) and constitutional isomers, a combination of chromatographic methods is often necessary for a complete analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography is a primary technique for the analysis of volatile compounds such as alkyl-substituted bicyclo[2.2.1]heptanes. nist.govvurup.skgcms.cz The separation of isomers is typically achieved using capillary columns with stationary phases of varying polarity. vurup.sk For nonpolar hydrocarbons, the elution order is often related to the boiling point and the molecular shape, which influences the van der Waals interactions with the stationary phase. The analysis of complex hydrocarbon mixtures often relies on high-efficiency capillary columns to resolve closely related isomers. vurup.skgoogle.com For instance, the separation of various dimethylbicyclo[2.2.1]heptene isomers has been demonstrated using gas chromatography. google.com It is expected that the diastereomers of this compound could be separated on standard non-chiral GC columns, with the retention times depending on the specific stereochemistry (e.g., exo vs. endo orientation of the methyl groups).

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally labile compounds. For simple hydrocarbons like this compound, reversed-phase HPLC is a common approach. nih.gov In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. While specific HPLC methods for this compound are not detailed in the literature, methods have been developed for related compounds like 1,7,7-trimethyl-bicyclo(2,2,1)heptan-2-one (camphor), demonstrating the utility of HPLC for the analysis of bicyclic compounds in various matrices. nih.gov The separation of diastereomers of this compound by HPLC would depend on the differential partitioning of the isomers between the stationary and mobile phases.

Chiral Chromatography for Enantiomeric Excess Determination

To separate the enantiomers of a chiral compound and determine the enantiomeric excess (e.e.), chiral chromatography is required. This is most commonly performed using either chiral GC or chiral HPLC.

Chiral Gas Chromatography (GC) utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czobrnutafaza.hr These CSPs can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving separation. gcms.czobrnutafaza.hr For example, permethylated beta-cyclodextrin (B164692) is a commonly used phase for such separations. gcms.cz The enantiomers of many bicyclic monoterpenoids, such as isoborneol (B83184), have been successfully resolved using chiral GC. gcms.cz It is highly probable that a suitable chiral GC method could be developed for the enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) also employs a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent enantioseparation capabilities for a broad range of compounds. rsc.org The separation of isoborneol enantiomers has been achieved using a cellulose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase. nih.gov The determination of enantiomeric excess for products of asymmetric synthesis often relies on chiral HPLC analysis. rsc.org

The table below summarizes common chiral stationary phases used in GC and HPLC that would be candidates for the separation of this compound enantiomers.

Technique Chiral Stationary Phase (Example) Principle Ref.
Chiral GCDerivatized Cyclodextrins (e.g., permethylated β-cyclodextrin)Inclusion complexation gcms.czobrnutafaza.hr
Chiral HPLCPolysaccharide Derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate))Chiral recognition via hydrogen bonding, dipole-dipole, and steric interactions rsc.orgnih.gov

Conformational Analysis and Ring Strain Studies

The bicyclo[2.2.1]heptane framework is a rigid and strained bicyclic system. libretexts.org Its conformational landscape is significantly more restricted than that of monocyclic or acyclic alkanes. researchgate.netmasterorganicchemistry.com The strain in this system arises from a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions). maricopa.eduoregonstate.edu

The conformational analysis of substituted bicyclo[2.2.1]heptanes involves considering the steric interactions between the substituents. researchgate.netcdnsciencepub.com Methyl groups can occupy either the more sterically hindered endo position or the less hindered exo position. The relative stability of the different diastereomers of this compound will be determined by the minimization of these steric interactions. For example, a diastereomer with all three methyl groups in the less crowded exo positions would likely be more stable than one with multiple endo substituents, which would experience greater steric repulsion with other parts of the bicyclic framework.

Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to predict the most stable conformations and to quantify the strain energies of such molecules. chemistrysteps.com These calculations can provide valuable insights into the geometry and relative energies of the different isomers of this compound.

The table below compares the strain energy of the parent bicyclo[2.2.1]heptane with other cyclic systems to provide context.

Compound Ring Size(s) Strain Energy (kcal/mol) Primary Sources of Strain Ref.
Cyclohexane6~0Essentially strain-free oregonstate.edu
Cyclopentane5~6.5Torsional strain oregonstate.edu
Cyclobutane4~26.3Angle and torsional strain maricopa.edu
Cyclopropane3~27.6Angle and torsional strain maricopa.edu
Bicyclo[2.2.1]heptane6, 5, 5~18.3Angle and torsional strain lumenlearning.com

Chemical Reactivity and Transformation Pathways of 2,3,5 Trimethylbicyclo 2.2.1 Heptane

Reactions Involving the Bicyclo[2.2.1]heptane Cage System

The reactivity of the bicyclo[2.2.1]heptane cage is profoundly influenced by its inherent ring strain and rigid geometry. This framework provides a unique template for studying the effects of substituent placement on reaction outcomes. The presence of methyl groups at the 2, 3, and 5 positions introduces steric and electronic factors that further modulate the cage's reactivity.

Bridgehead Reactivity and Substituent Effects

The bridgehead carbons (C1 and C4) of the bicyclo[2.2.1]heptane system are notable for their low reactivity in reactions that proceed through planar carbocationic intermediates. This is a direct consequence of Bredt's rule, which states that a double bond cannot be formed at a bridgehead position of a small bicyclic system because the resulting p-orbitals would be orthogonally constrained, preventing effective overlap. Consequently, SN1 reactions at the bridgehead are exceptionally slow.

However, radical reactions at the bridgehead are feasible. For instance, studies on other bicyclo[2.2.1]heptane systems have shown that bridgehead radicals can be generated and undergo further reactions. msu.edu The synthesis of bridgehead-substituted bicyclo[2.2.1]heptanes has been achieved through radical cyclization methods. nih.govevitachem.com For 2,3,5-trimethylbicyclo[2.2.1]heptane, the methyl groups at C2 and C5 would exert a steric influence on the approach of reagents to the bridgehead positions, potentially hindering reactions at C1 and C4 compared to the unsubstituted parent compound.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic and nucleophilic substitutions on the bicyclo[2.2.1]heptane skeleton are highly dependent on the position and stereochemistry (endo vs. exo) of the substituents and leaving groups.

Electrophilic Reactions: Electrophilic attack on bicyclo[2.2.1]heptene systems, the unsaturated precursors to the title compound, generally occurs from the less sterically hindered exo face. researchgate.net For a saturated system like this compound, electrophilic substitution would likely proceed through a carbocationic intermediate, making it susceptible to the rearrangements discussed in section 4.2.1.

Nucleophilic Substitution: Nucleophilic substitution reactions in bicyclo[2.2.1]heptyl systems are well-studied, particularly in the context of solvolysis. The relative rates of solvolysis for exo and endo isomers are a classic topic in physical organic chemistry. Exo isomers typically react much faster than endo isomers. nih.govunigoa.ac.in This is attributed to the participation of the C1-C6 sigma bond in assisting the departure of the leaving group from the exo position, leading to a stabilized, non-classical carbocation. In the case of a hypothetical 2-substituted-2,3,5-trimethylbicyclo[2.2.1]heptane, the methyl groups would influence the stability of any potential carbocationic intermediates and the stereochemical outcome of the reaction. For example, the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-endo-ol (fenchol) with acetonitrile (B52724) in the presence of sulfuric acid leads to a rearranged product, highlighting the interplay between substitution and rearrangement. tandfonline.com

Oxidation, Reduction, and Hydrogenation Reactions

The modification of the bicyclo[2.2.1]heptane skeleton and its substituents through redox reactions is a common synthetic strategy.

Oxidation: The oxidation of substituted bicyclo[2.2.1]heptanes can target either the carbon skeleton or the substituents. For instance, the oxidation of hydroxylated derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptane (camphor) is a well-known process. capes.gov.br The oxidation of this compound would likely require strong oxidizing agents to break the C-C or C-H bonds of the alkane framework. If functional groups are present, such as in a corresponding alcohol, oxidation to a ketone would be expected.

Reduction and Hydrogenation: Hydrogenation is typically used to convert unsaturated bicyclo[2.2.1]heptenes to their saturated bicyclo[2.2.1]heptane counterparts. For example, dimers of methyl-substituted bicyclo[2.2.1]heptene ring compounds can be hydrogenated in the presence of a nickel catalyst. unigoa.ac.in The stereochemistry of hydrogenation is generally directed to the less hindered exo face. The reduction of functional groups on the this compound skeleton, such as a ketone to an alcohol, can be achieved with standard reducing agents like lithium aluminum hydride. The stereochemical outcome would depend on the steric hindrance posed by the methyl groups, which would direct the hydride to the less hindered face of the carbonyl group. For instance, the reduction of 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one with lithium aluminum hydride has been reported. cdnsciencepub.com

Mechanistic Investigations of Complex Rearrangements

One of the most fascinating aspects of bicyclo[2.2.1]heptane chemistry is the propensity of these systems to undergo complex skeletal rearrangements, often driven by the relief of ring strain.

Carbocationic Rearrangements within the Bicyclic Framework

Carbocations in the bicyclo[2.2.1]heptane system are highly prone to Wagner-Meerwein rearrangements. msu.edu These are 1,2-shifts of a carbon or hydrogen atom that lead to a more stable carbocationic intermediate. The classic example is the rearrangement of isoborneol (B83184) to camphene (B42988), which proceeds through a carbocationic intermediate. msu.educore.ac.uk

For this compound, the formation of a carbocation at various positions on the ring would trigger a cascade of rearrangements. For example, if a carbocation were formed at C2, a hydride shift from C3 or a methyl shift could occur. The exact pathway would be dictated by the relative stabilities of the resulting carbocations. A tertiary carbocation would be more stable than a secondary one. These rearrangements are a common feature in the chemistry of terpenes containing the bicyclo[2.2.1]heptane skeleton, such as camphor (B46023) and fenchone (B1672492) derivatives. core.ac.ukmdpi.com Studies on the solvolysis of bicyclo[2.2.1]heptyl systems provide extensive evidence for these rearrangements. unigoa.ac.inoup.com The formation of a carbocation can be triggered by various reactions, including electrophilic addition to a precursor alkene or the solvolysis of a tosylate or halide. oup.com

The table below illustrates the general principle of Wagner-Meerwein rearrangements in a hypothetical scenario involving a 2-bicyclo[2.2.1]heptyl cation.

Initial CarbocationType of ShiftRearranged CarbocationDriving Force
Secondary C2-cation6,2-Hydride ShiftSecondary C6-cationPotential for further stabilization
Secondary C2-cation1,2-Wagner-Meerwein ShiftRearranged bicyclic cationRelief of ring strain

Pericyclic and Sigmatropic Shifts

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are another important class of transformations in bicyclic systems. cdnsciencepub.com

Sigmatropic Shifts: These reactions involve the migration of a sigma-bond across a pi-system. core.ac.uk While this compound itself is saturated, its unsaturated precursors or derivatives could potentially undergo sigmatropic rearrangements. For instance, a nih.govnih.gov-sigmatropic rearrangement, such as a Cope or Claisen rearrangement, could be envisaged in a suitably functionalized derivative. These reactions are governed by the principles of orbital symmetry.

Electrocyclic Reactions: These are intramolecular pericyclic reactions that result in the formation of a new sigma bond and the loss of a pi bond, or the reverse. While less common for the saturated bicyclo[2.2.1]heptane core itself, they are relevant in the synthesis and transformation of related unsaturated systems.

Homoenolization and Related Transformations

Homoenolization is a base-catalyzed process involving the deprotonation of a carbon atom that is not directly adjacent (i.e., non-α) to a carbonyl group, leading to the formation of a homoenolate intermediate. This process is particularly significant in rigid polycyclic systems like bicyclo[2.2.1]heptane, where it can facilitate skeletal rearrangements and hydrogen-deuterium exchange at remote positions.

While studies specifically on 2,3,5-trimethylbicyclo[2.2.1]heptan-2-one are not extensively documented, research on analogous methylated bicyclo[2.2.1]heptanone systems provides significant insight into the potential transformations. For instance, studies on 3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dione (1) under homoenolization conditions (K⁺ŌtBu in t-BuOH at 175 °C) have shown unusually easy hydrogen exchange at the bridgehead and C-7 positions. cdnsciencepub.com This process occurs via a homoenolate intermediate.

A notable transformation observed is the rearrangement of 3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dione (1) to 1,3,3-trimethylbicyclo[2.2.2]octane-2,5-dione (3a). cdnsciencepub.comingentaconnect.com This rearrangement proceeds through a novel β-homoenolate switch, demonstrating the capacity of these rigid systems to undergo significant structural changes under basic conditions. cdnsciencepub.com Another rearrangement pathway for compound (1) involves 1,4-homoenolization to an endo methyl group, which results in the formation of 2,2,5-trimethylbicyclo[3.2.1]octan-3,8-dione (3). cdnsciencepub.com

Research on 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one (fenchone) further confirms that homoenolization can lead to hydrogen-deuterium exchange, although it has been noted that significant deterioration of the reaction medium can occur at high temperatures (220 °C). researchgate.net These findings underscore that the specific substitution pattern and reaction conditions heavily influence the outcome of homoenolization in bicyclo[2.2.1]heptane frameworks.

Derivatization and Formation of Novel Chemical Entities

The rigid bicyclo[2.2.1]heptane scaffold, particularly when derived from natural sources like camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), serves as a valuable building block for synthesizing a diverse array of novel chemical entities, including heterocyclic, polycyclic, and spirocyclic systems.

Synthesis of Heterocyclic Derivatives Incorporating the Bicyclo[2.2.1]heptane Moiety

The functionalization of ketones within the bicyclo[2.2.1]heptane system provides a gateway to numerous heterocyclic structures. A common strategy involves the conversion of the ketone into a more reactive intermediate. For example, camphor can be reacted with thiosemicarbazide (B42300) to form camphor-thiosemicarbazone. This intermediate can then undergo reaction with phenacyl bromide derivatives to yield thiazole-containing compounds like 4-(p-Tolyl)-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazineylidene)-2,3-dihydrothiazole. nih.govacgpubs.org

Another powerful method for creating heterocyclic derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This approach has been used to synthesize novel 1,2,3-triazole-linked conjugates. nih.gov In this methodology, an alkyne containing the 1,7,7-trimethylbicyclo[2.2.1]heptane fragment is reacted with various azides that include saturated nitrogen-containing heterocycles. researchgate.net A series of 1,3-disubstituted ureas containing the 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine moiety have also been synthesized and show potential as inhibitors of viral replication. nih.gov

The following table summarizes representative heterocyclic derivatives synthesized from camphor, a structural isomer of this compound.

Starting Material PrecursorReagentsHeterocyclic ProductReference
Camphor-thiosemicarbazonePhenacyl bromide derivativesThiazole derivatives nih.govacgpubs.org
Camphor-derived alkyneAzides with saturated N-heterocycles1,2,3-Triazole conjugates nih.govresearchgate.net
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine1,1'-Carbonyldiimidazole, anilines1,3-Disubstituted ureas nih.gov

Formation of Polycyclic and Spirocyclic Systems

The bicyclo[2.2.1]heptane framework is a versatile platform for the construction of more complex polycyclic and spirocyclic molecules. Spiro compounds, which feature two rings connected by a single common atom, can be synthesized from bicyclo[2.2.1]heptane derivatives through various cyclization strategies.

One such strategy involves the stereoselective [3+2] cycloaddition of trimethylenemethane to camphor-derived 3-arylimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones, which yields spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines. researchgate.net Another approach starts with camphor and leads to the formation of spiro[bicyclo[2.2.1]heptane-2,4′-pyrimidine] derivatives through multi-step synthesis. nih.gov Furthermore, camphene oxide, derived from the bicyclo[2.2.1]heptane skeleton, reacts with dilithiated o-methoxyphenylacetic acid to selectively produce a spiro[γ-lactone-2,2′-bicyclo[2.2.1]heptane] isomer. tandfonline.com

Sequential Diels-Alder reaction/rearrangement sequences provide a powerful tool for building functionalized bicyclo[2.2.1]heptane derivatives, which can serve as precursors to more elaborate polycyclic systems. acs.org For example, the reaction of cyclopentadiene (B3395910) with α,β-unsaturated aldehydes, catalyzed by a Lewis acid, can lead to rearranged bicyclic ketones. acs.org

PrecursorKey ReactionProduct TypeResulting SystemReference
3-Arylimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one[3+2] CycloadditionSpirocyclicspiro[bicyclo[2.2.1]heptane-2,2'-furan] researchgate.net
CamphorMulti-step synthesisSpirocyclicspiro[bicyclo[2.2.1]heptane-2,4′-pyrimidine] nih.gov
Camphene oxideReaction with dilithiated phenylacetic acid derivativeSpirocyclicspiro[γ-lactone-2,2′-bicyclo[2.2.1]heptane] tandfonline.com
1,3-Butadiene and α,β-unsaturated aldehydeDiels-Alder/RearrangementPolycyclicFunctionalized bicyclo[2.2.1]heptanone acs.org

Reactions with Organometallic and Organophosphorus Reagents

The reactivity of bicyclo[2.2.1]heptane derivatives extends to reactions with organometallic and organophosphorus reagents, leading to a variety of functionalized products.

Organophosphorus Reagents: Studies on 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione (camphorquinone) and its derivatives have demonstrated diverse reactivity with phosphorus compounds. For example, camphorquinone (B77051) reacts with tris(dialkylamino)phosphines to form stable dipolar adducts. jofamericanscience.org The corresponding 3-(phenylhydrazono) derivative reacts with trialkylphosphites to yield vinylphosphate products. jofamericanscience.org The same phenylhydrazone derivative can be treated with Lawesson's reagent to produce a thionated compound and a novel thiated cyclic adduct. jofamericanscience.org

Organometallic Reagents: The bicyclo[2.2.1]heptane skeleton can be incorporated into larger molecules using organometallic reagents. Organocuprates have been utilized to introduce the bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) moiety into α,β-unsaturated carbonyl compounds. researchgate.net The reaction of camphor-derived imines with lithium tetrachloropalladate can form chiral palladacyclic compounds. researchgate.net Furthermore, superbasic mixtures like butyllithium/potassium tert-butoxide (LICKOR) can metalate unsaturated bicyclo[2.2.1]heptene systems, allowing for subsequent reaction with electrophiles. thieme-connect.de Chiral alcohol derivatives of 1,3,3-trimethylbicyclo[2.2.1]heptane can form complexes with n-butyllithium and dimethylzinc. acs.org

Bicyclo[2.2.1]heptane DerivativeReagentProduct TypeReference
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dioneTris(dialkylamino)phosphinesDipolar phosphonium (B103445) adduct jofamericanscience.org
3-(Phenylhydrazono)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-oneTrialkylphosphitesVinylphosphate jofamericanscience.org
3-(Phenylhydrazono)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-oneLawesson's ReagentThionated and cyclic thiated adducts jofamericanscience.org
α,β-Unsaturated carbonyl compoundsOrganocuprates with bornane moietyConjugate addition product researchgate.net
3-Imino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-oneLithium tetrachloropalladatePalladacyclic complex researchgate.net
1,7,7-Trimethylbicyclo[2.2.1]hept-2-eneBuLi/K-tert-butoxide (LICKOR)Metalated bicycloheptene thieme-connect.de

Computational and Theoretical Chemistry Studies of 2,3,5 Trimethylbicyclo 2.2.1 Heptane

Electronic Structure and Stability Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is routinely used for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface.

For bicyclo[2.2.1]heptane derivatives, DFT methods like B3LYP and CAM-B3LYP are frequently employed with basis sets such as 6-31G(d,p) or cc-pVDZ to determine equilibrium geometries. mdpi.comresearchgate.net For instance, in a study on fenchone (B1672492) (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), a structural isomer of the title compound, DFT calculations were performed to obtain its optimized structure for comparison with experimental data from microwave spectroscopy. researchgate.net Similarly, full geometry optimizations were performed at the ab initio HF/6-31G* level for polychlorinated dihydrocamphenes to compare with experimental X-ray and NMR data, showing excellent agreement. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The energy landscape can also be explored to identify different stable conformations (conformers) and the energy barriers between them. For flexible molecules, this is crucial for understanding their dynamic behavior.

Table 1: Representative Theoretical Structural Parameters for the Bicyclo[2.2.1]heptane Skeleton Data extrapolated from computational studies on analogous compounds.

ParameterTypical Calculated ValueMethod Reference
C1-C2 Bond Length~1.55 ÅHF/6-31G researchgate.net
C2-C3 Bond Length~1.54 ÅHF/6-31G researchgate.net
C1-C7 Bond Length~1.56 ÅHF/6-31G* researchgate.net
C1-C6-C5 Angle~102°B3LYP researchgate.net
C1-C2-C3 Angle~103°B3LYP researchgate.net
C2-C1-C7 Angle~102°B3LYP researchgate.net

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, a hierarchy of other quantum mechanical methods is available. Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), offer higher accuracy but at a significantly greater computational expense. nih.gov These methods are often used as benchmarks for less computationally demanding approaches.

Semi-empirical methods, such as AM1, are based on the Hartree-Fock formalism but include parameters derived from experimental data to simplify calculations. They are much faster and can be applied to larger systems. For example, AM1 calculations were used to study the heats of formation and geometries of various bicyclic enolates to understand their reactivity. cdnsciencepub.com In another study, ab initio molecular dynamics were employed to investigate the thermal decomposition of bicyclo[2.2.1]heptane derivatives designed for high energy density. dntb.gov.ua

Table 2: Calculated Heats of Formation (ΔHf°) for Bicyclic Ketones using Semi-Empirical (AM1) Method This table illustrates the application of semi-empirical methods to related bicyclic systems.

CompoundΔHf° (kcal/mol)
Bicyclo[2.2.1]heptan-2-one-44.0
Bicyclo[2.2.1]heptane-2,5-dione (6)-72.6
3,3,6,6-tetramethylbicyclo[2.2.1]heptan-2,5-dione (1)-92.5
Source: Adapted from data in Canadian Journal of Chemistry, 1991. cdnsciencepub.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum methods typically focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion. This approach is invaluable for exploring the conformational space of flexible molecules, studying how they change shape at finite temperatures.

For substituted bicyclo[2.2.1]heptanes, MD simulations can reveal the preferred orientations (e.g., endo vs. exo) of substituent groups and the dynamics of the bicyclic framework itself. vulcanchem.com In the context of drug design involving bicyclic scaffolds, MD simulations are used to prepare and optimize the ligand's structure before performing molecular docking studies or to understand its behavior in a biological environment. nih.gov For example, a quenched molecular dynamics simulation followed by energy minimization was used to optimize the structures of nucleotide analogues containing a bicyclo[2.2.1]heptane ring system before docking them into a receptor. nih.gov

Prediction and Validation of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is used to calculate chemical shieldings, which are then converted to chemical shifts (δ). researchgate.netarkat-usa.org Studies on polychlorinated dihydrocamphenes have shown that DFT GIAO predictions can yield a strong correlation (correlation coefficient of 0.9961) with experimental ¹³C chemical shifts, proving to be a reliable tool for structural assignment. arkat-usa.org

Time-dependent DFT (TDDFT) is used to predict electronic absorption spectra (UV-Vis) and chiroptical properties like Electronic Circular Dichroism (ECD) and Circularly Polarized Phosphorescence (CPP) for chiral molecules. researchgate.netrsc.org A computational protocol based on TDDFT has been developed and applied to chiral ketones, including camphorquinone (B77051) (1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione), to calculate their spin-forbidden circular dichroism and phosphorescence signals. researchgate.netrsc.org

Table 3: Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts for a Polychlorinated Dihydrocamphene This table demonstrates the accuracy of DFT-based methods in predicting spectroscopic data for related compounds.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C155.254.8-0.4
C270.169.5-0.6
C375.876.5+0.7
C450.349.9-0.4
C580.198.8+18.7
C678.997.0+18.1
Source: Adapted from data in ARKIVOC, 2001. arkat-usa.org The large deviations for C5 and C6 were noted by the original authors as challenging cases for the method.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, from reactants through transition states to products. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies, which are directly related to reaction rates.

For bicyclic systems, theoretical modeling has been used to study reaction mechanisms such as homoenolization, where calculations on enolate intermediates help explain unusual reactivity and stereoselectivity. researchgate.net Furthermore, ab initio molecular dynamics simulations have been used to model the thermal decomposition pathways of energetic materials based on the bicyclo[2.2.1]heptane framework, providing insights into their stability and energy release mechanisms. dntb.gov.ua

Quantum Theory of Atoms in Molecules (QTAIM) and Related Analyses for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) of a molecule to partition it into atomic basins. amercrystalassn.orgpitt.edu This analysis allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them.

Key features of a QTAIM analysis include:

Bond Critical Points (BCPs): A point of minimum electron density between two bonded atoms. The presence of a BCP and its associated bond path (a line of maximum electron density) is the QTAIM definition of a chemical bond. pitt.edu

Properties at the BCP: The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the bond. Shared-shell interactions (covalent bonds) typically have high ρ and negative ∇²ρ, while closed-shell interactions (like ionic or van der Waals bonds) have low ρ and positive ∇²ρ. wiley-vch.de

QTAIM has been applied to strained bicyclic systems like bicyclo[1.1.1]pentane to analyze its unusual bonding and high strain energy. nih.gov The analysis of curved bond paths in such strained rings provides a quantitative measure of the geometric strain within the molecule. wiley-vch.de For a substituted norbornane (B1196662) like 2,3,5-trimethylbicyclo[2.2.1]heptane, QTAIM could be used to quantify the electronic effects of the methyl groups on the strained bicyclic core and characterize the nature of all C-C and C-H bonds.

Advanced Synthetic Applications of 2,3,5 Trimethylbicyclo 2.2.1 Heptane Derivatives in Chemical Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The inherent chirality and rigid structure of trimethylbicyclo[2.2.1]heptane derivatives make them exceptional tools for controlling stereochemistry in chemical reactions. By temporarily attaching this chiral scaffold to a prochiral substrate, it acts as a "chiral auxiliary," effectively guiding the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer.

Derivatives of camphor (B46023) and other related terpenoids are frequently used for this purpose. For instance, they can be converted into chiral amino alcohols, which serve as precursors for chiral ligands in metal-catalyzed reactions. arkat-usa.org These ligands coordinate to a metal center, creating a chiral environment that influences the outcome of reactions such as additions of alkyllithiums to aldehydes. acs.org The steric bulk of the bicyclic framework creates a well-defined pocket around the reactive center, ensuring high levels of stereocontrol.

Another approach involves converting the bicyclic ketone into an oxaziridine, which can act as a chiral oxidizing agent for the asymmetric amination of nucleophiles. orgsyn.org Thiourea derivatives incorporating the camphor skeleton have also been developed as effective organocatalysts for enantioselective reactions like the Morita-Baylis-Hillman reaction, achieving high enantiomeric excesses. arkat-usa.org

Table 1: Examples of Trimethylbicyclo[2.2.1]heptane Derivatives in Asymmetric Synthesis

Derivative Type Application Catalyst/Auxiliary Achieved Enantioselectivity (% ee)
Amino Alcohol Reduction of ketones Borane with chiral squaric amino alcohol Up to 99%
Thiourea Morita-Baylis-Hillman Reaction Organocatalyst from β-amino alcohol 92-95%
Oxazaborole Diels-Alder Reaction Chiral Lewis Acid 93%

Utility in the Construction of Complex Natural Products and Analogues

The trimethylbicyclo[2.2.1]heptane skeleton serves as a versatile starting material for the total synthesis of complex natural products and their structurally related analogues. Its well-defined stereochemistry and multiple functionalization points allow for its elaboration into more intricate molecular architectures.

A notable example is the synthesis of novel floral and woody odorants. acs.org Researchers have developed a sequential Diels-Alder reaction followed by a rearrangement to produce a variety of functionalized bicyclo[2.2.1]heptanes. acs.orgacs.org By using a chiral Lewis acid to catalyze the initial Diels-Alder step, specific enantiomers of these complex bicyclic ketones can be obtained with high purity. acs.orgacs.org This strategy has been successfully applied to the synthesis of (+)-herbanone. acs.org

Furthermore, the camphor-derived framework is a key component in building blocks for larger molecules. Stereoselective alkylation of bicyclic esters derived from (+)-camphor provides a route to hydrindenone intermediates, which are crucial for steroid synthesis. researchgate.net The rigid scaffold is also used to create spirocyclic compounds through cycloaddition reactions, demonstrating its utility in generating diverse and complex molecular structures. researchgate.net

Investigation as Scaffolds for Novel Organic Materials (excluding biological activity)

The unique three-dimensional shape and rigidity of the trimethylbicyclo[2.2.1]heptane framework are being explored for the development of novel organic materials with specific structural properties. This scaffold can be incorporated into larger systems to control their shape and assembly.

One area of investigation is the synthesis of fullerene derivatives. researchgate.net By chemically attaching the bulky bicyclo[2.2.1]heptane fragment to a C60 fullerene sphere, new "homofullerenes" and "methanofullerenes" have been created. researchgate.net The rigid bicyclic unit acts as a sterically demanding addend that modifies the electronic and physical properties of the fullerene core. The number of bicyclic fragments attached to the fullerene can be controlled by the reaction stoichiometry. researchgate.net

This molecular scaffolding approach is also applicable to the development of new polymers. The incorporation of rigid, well-defined units like bicyclo[2.2.1]heptane into a polymer backbone can impart specific thermal and mechanical properties. Research into 1,1'-binaphthyl polymers and oligomers highlights how chiral, rigid subunits can lead to materials with unique molecular recognition and catalytic capabilities. acs.org

Exploration in Hydrocarbon Framework Chemistry and Specialized Solvents

The trimethylbicyclo[2.2.1]heptane structure is a prime example of a polycyclic hydrocarbon scaffold that offers a unique combination of a defined three-dimensional shape, hydrophobicity, and robust chemical stability. rsc.org These characteristics make it an important building block in hydrocarbon framework chemistry, where the goal is to construct complex, non-planar molecular architectures. rsc.orgrsc.org

The rigid nature of the bridged-ring system fixes the spatial relationship between substituents, a property that is highly valuable in drug discovery and materials science for creating precise molecular shapes. rsc.orgrsc.org The introduction of this bulky, lipophilic group can significantly influence the properties of a molecule. Polysubstituted bicyclo compounds are found in many natural products, and synthetic methodologies are being developed to create diverse bicyclo[3.3.1] and [3.2.1] systems, highlighting the importance of these frameworks. ucl.ac.uk

While not widely documented as a specialized solvent, the chemical inertness and non-polar nature of the parent hydrocarbon, camphane (B1194851) (1,7,7-trimethylbicyclo[2.2.1]heptane), suggest its potential utility in this area. A solvent based on this scaffold would be sterically hindered and non-coordinating, which could be advantageous for specific chemical reactions where solvent interference must be minimized.

Contribution to the Understanding of Structure-Reactivity Relationships in Bridged-Ring Systems

The conformational rigidity of the trimethylbicyclo[2.2.1]heptane skeleton makes it an ideal model system for studying the relationship between molecular structure and chemical reactivity. Because the framework is not flexible, the outcomes of reactions are governed by clearly defined steric and electronic effects, providing fundamental insights into reaction mechanisms.

Studies on Diels-Alder reactions followed by Lewis acid-promoted rearrangements have been particularly informative. acs.org The fixed geometry of the bicyclic adducts allows for a precise analysis of the factors that control the subsequent 1,2-shifts. Detailed 2D NMR analysis of the products has even led to the correction of previously misassigned stereochemical configurations, underscoring the value of this rigid system for detailed mechanistic investigation. acs.orgacs.org

The framework has also been used to study the stereoselectivity of nucleophilic and electrophilic additions. For example, the deprotonation and subsequent alkylation of ketone derivatives occur with high diastereoselectivity from the less-hindered exo-face, providing a clear demonstration of steric control. brookes.ac.uk Such studies on rigid, bridged-ring systems are crucial for building and refining the predictive models that chemists use to design synthetic routes and understand enzymatic reactions.

Future Research Directions and Unexplored Avenues for 2,3,5 Trimethylbicyclo 2.2.1 Heptane

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is under increasing pressure to adopt environmentally responsible practices. jddhs.comstmjournals.com For complex molecules like 2,3,5-trimethylbicyclo[2.2.1]heptane, this necessitates a move away from traditional synthetic routes that often rely on hazardous reagents, harsh conditions, and generate significant waste. chemijournal.com Future research will prioritize the development of "green" synthetic pathways.

Key areas of focus will include:

Catalysis: The use of biocatalysts and heterogeneous catalysts is a promising strategy for developing sustainable synthetic methods. numberanalytics.comjddhs.com These catalysts can offer high selectivity under mild conditions and are often reusable, reducing waste and cost. chemijournal.com

Alternative Solvents: Traditional organic solvents are often toxic and environmentally harmful. jddhs.comnumberanalytics.com Research into using greener alternatives such as water, ionic liquids, or supercritical fluids for reactions involving bicyclo[2.2.1]heptane scaffolds is a critical future direction. numberanalytics.com Water, for instance, has been shown to facilitate certain cycloaddition reactions efficiently. numberanalytics.com

Energy Efficiency: Methodologies that minimize energy consumption, such as microwave-assisted synthesis, photochemistry, and flow chemistry, are gaining traction. numberanalytics.comjddhs.comrsc.org These techniques can lead to faster reactions, higher yields, and a smaller environmental footprint. jddhs.com

Atom Economy: Synthetic designs will increasingly focus on maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry. numberanalytics.com This involves designing more efficient reaction cascades and minimizing the use of protecting groups.

Green Chemistry ApproachPotential Benefit for Synthesizing Bicyclo[2.2.1]heptanes
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste.
Flow Chemistry Improved safety, scalability, and efficiency; precise control over reaction parameters. numberanalytics.com
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, potentially higher yields. jddhs.com
**Use of Green Solvents (e.g., water, supercritical CO₂) **Reduced toxicity and environmental pollution, improved safety. jddhs.comnumberanalytics.com

Discovery of Unprecedented Reactivity and Novel Rearrangement Pathways

The strained bicyclic structure of the bicyclo[2.2.1]heptane core imparts unique reactivity. A deep understanding of this reactivity is essential for its application in synthesis. Future research will continue to explore new reactions and rearrangement pathways.

A notable area of investigation is the rearrangement of Diels-Alder adducts. For example, studies have shown that certain adducts can undergo in situ rearrangement to yield functionalized bicyclo[2.2.1]heptanones. acs.org The specific substitution pattern on the starting materials can dictate the outcome of these rearrangements, leading to a diverse range of products from a common starting point. acs.orgnih.gov A similar rearrangement was reported for 2,3-disubstituted dienes leading to bicyclo[2.2.1]heptanones, which could be isomerized to a more thermodynamically stable form. acs.org

Further research could focus on:

Catalyst-Controlled Reactivity: Developing new catalysts to control the stereochemistry and regioselectivity of reactions, including cycloadditions and rearrangements, to access specific isomers of this compound and its derivatives. nih.govrsc.org

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot to build molecular complexity rapidly. thieme-connect.comrsc.org This approach is efficient and aligns with the principles of green chemistry.

Unusual Rearrangements: Investigating unexpected reaction pathways, such as Lewis acid-catalyzed transannular cyclizations that can lead to the formation of the bicyclo[2.2.1]heptane skeleton from different precursors. rsc.org The study of rearrangements involving related structures like camphorquinone (B77051) can also provide insights into new synthetic possibilities. rsc.org

Integration of Machine Learning and AI in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic chemistry. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions and properties to assist chemists in designing more efficient synthetic routes and predicting the characteristics of new molecules. nih.govharvard.edu

For a target like this compound, AI and ML can be applied to:

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) programs can propose viable synthetic pathways, helping chemists to navigate the complex landscape of possible disconnections and reactions. nih.gov This can accelerate the process of discovering new and improved routes to the target molecule.

Reaction Outcome Prediction: ML models can be trained to predict the products, yields, and optimal conditions for reactions, reducing the need for extensive trial-and-error experimentation. nih.govarxiv.orgarxiv.org

Property Prediction: AI can be used to predict the physical, chemical, and biological properties of novel bicyclo[2.2.1]heptane derivatives before they are synthesized. harvard.eduyoutube.com This allows researchers to prioritize the synthesis of compounds with the most promising characteristics for specific applications.

De Novo Design: Generative models can design entirely new molecules with desired properties from scratch, potentially leading to the discovery of novel bicyclo[2.2.1]heptane-based compounds with enhanced functions. harvard.educambridge.org

AI/ML ApplicationImpact on Bicyclo[2.2.1]heptane Research
Computer-Aided Synthesis Planning (CASP) Accelerates the design of efficient synthetic routes. nih.gov
Reaction Outcome Prediction Reduces experimental workload and resource consumption. arxiv.orgarxiv.org
Molecular Property Prediction Prioritizes synthesis of high-potential compounds. harvard.eduyoutube.com
Generative Models for De Novo Design Creates novel molecular structures with tailored functionalities. cambridge.org

Exploration of High-Throughput Screening for Undiscovered Chemical Properties

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological or chemical property. This technology is a powerful tool for discovering new applications for existing molecular scaffolds. For derivatives of this compound, HTS campaigns could unveil previously unknown properties.

Future research using HTS could explore:

Biological Activity: Screening libraries of bicyclo[2.2.1]heptane derivatives against a wide range of biological targets could identify new lead compounds for drug discovery. researchgate.netnih.gov The rigid scaffold is valuable in designing molecules that fit into specific protein binding sites. nih.gov For example, HTS has been used to identify novel proline scaffolds with antagonistic activity at specific receptors. researchgate.net

Materials Science: HTS can be used to screen for novel materials with unique optical, electronic, or physical properties. numberanalytics.com Derivatives of this compound could be investigated for their potential use in polymers, liquid crystals, or other advanced materials.

Catalysis: New catalysts based on the bicyclo[2.2.1]heptane framework could be discovered by screening for catalytic activity in a variety of chemical transformations.

Interdisciplinary Collaborations for Expanding the Scope of Bicyclo[2.2.1]heptane Research

The full potential of this compound and related compounds will be realized through collaborations that bridge traditional scientific disciplines. numberanalytics.com The complexity of modern scientific challenges requires a multifaceted approach.

Future progress will be driven by partnerships between:

Organic and Computational Chemists: The synergy between synthetic chemists who can create new molecules and computational chemists who can model and predict their behavior is crucial. numberanalytics.com This collaboration can guide experimental work and accelerate the discovery process.

Chemists and Biologists: To explore the pharmaceutical potential of bicyclo[2.2.1]heptane derivatives, close collaboration between chemists and biologists is essential for designing, synthesizing, and testing new drug candidates. nih.govresearchgate.net

Chemists and Materials Scientists: The development of new materials based on the bicyclo[2.2.1]heptane scaffold requires the combined expertise of those who understand molecular synthesis and those who understand material properties and engineering. numberanalytics.com

Academia and Industry: Partnerships between university research groups and industrial R&D departments can facilitate the translation of fundamental discoveries into practical applications. mdpi.com

By embracing these future research directions, the scientific community can continue to unlock the vast potential of the bicyclo[2.2.1]heptane framework, leading to new scientific insights and valuable applications.

Q & A

Q. How can isotopic labeling elucidate reaction mechanisms involving bicyclo[2.2.1]heptane derivatives?

  • Experimental design : Synthesize 13C^{13}\text{C}-labeled this compound to track methyl group migration during acid-catalyzed rearrangements .
  • Detection : Use high-resolution MS and 13C^{13}\text{C}-NMR to monitor isotopic redistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.